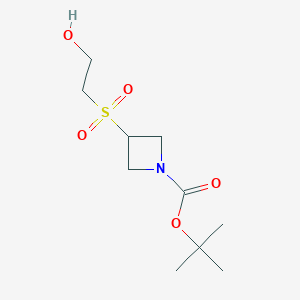

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1648864-55-4 . It has a molecular weight of 265.33 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 287.4±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .Applications De Recherche Scientifique

Anionic Polymerization

“Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate” can be used in the anionic polymerization process. The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . This process allows the synthesis of low-molecular-weight poly (BocAz) chains .

Synthesis of Polyethyleneimine

The compound can be used in the synthesis of polyethyleneimine. The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine . Polyethyleneimine is a polymer with a high amine density that is widely studied for a wide range of applications .

Non-viral Gene Transfection

Polyethyleneimine, which can be synthesized from “Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate”, is widely studied for non-viral gene transfection . It is often sought over branched PEI due to its better reported biocompatibility and reduced cytotoxicity .

Metal Chelation

Polyethyleneimine, derived from this compound, is also used for metal chelation . It can bind to various metal ions, making it useful in a variety of applications, including water treatment and recovery of precious metals .

CO2 Capture

Polyethyleneimine is also used for CO2 capture . The high amine density of polyethyleneimine makes it an effective absorbent for carbon dioxide, which is crucial for addressing climate change .

Chemical Synthesis

“Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate” can be synthesized from ethanolamine by first reacting ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. The subsequent reaction with tosyl chloride in the presence of KOH produces the desired BocAz as a viscous liquid .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2-hydroxyethylsulfonyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYSARHJAXEYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)

![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)

![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)

![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)